molecular formula C18H18O3S B1590836 Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate CAS No. 108051-48-5

Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate

Cat. No. B1590836
M. Wt: 314.4 g/mol
InChI Key: JXZVVGJNQWQZOY-UHFFFAOYSA-N
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Description

“Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate” is an organic compound. It is a derivative of methyl phenylacetate, which is the methyl ester of phenylacetic acid . The compound is also related to methyl (phenylthio)acetate, which is known to be an aryl sulfide .


Synthesis Analysis

The synthesis of this compound has been achieved through electrochemical fluorination using tetrabutylammonium fluoride (TBAF). The process was performed under potentiostatic anodic oxidation using an undivided cell in acetonitrile containing TBAF and triflic acid . The influence of several parameters including oxidation potential, time, temperature, sonication, TBAF concentration, and triflic acid concentration on fluorination efficiency were studied .


Chemical Reactions Analysis

In the electrochemical fluorination process, the compound was transformed into a mono-fluorinated derivative, methyl 2-fluoro-2-(phenylthio)acetate . This reaction was verified by gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) Spectroscopy .

Future Directions

The future directions for this compound could involve further exploration of its electrochemical fluorination process. For instance, the synthesis of methyl 2-[18F]fluoro-2-(phenothio) acetate was achieved with the same optimized electrochemical cell parameters where TBAF was first passed through an anion exchange resin containing fluorine-18 . This suggests potential applications in radiochemistry and medical imaging.

properties

IUPAC Name

methyl 2-(2-phenylsulfanyl-5-propanoylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3S/c1-3-16(19)13-9-10-17(14(11-13)12-18(20)21-2)22-15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZVVGJNQWQZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558406
Record name Methyl [2-(phenylsulfanyl)-5-propanoylphenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate

CAS RN

108051-48-5
Record name Methyl [2-(phenylsulfanyl)-5-propanoylphenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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